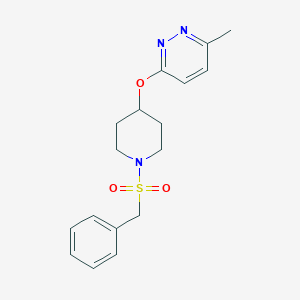

3-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine

Description

Properties

IUPAC Name |

3-(1-benzylsulfonylpiperidin-4-yl)oxy-6-methylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-14-7-8-17(19-18-14)23-16-9-11-20(12-10-16)24(21,22)13-15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDGYIATZONWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent coupling with the pyridazine ring. One common method involves the following steps:

Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.

Sulfonylation: The piperidine ring is then sulfonylated using benzylsulfonyl chloride under basic conditions.

Coupling with Pyridazine: The sulfonylated piperidine is then coupled with a 6-methylpyridazine derivative using a suitable coupling agent such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine is being investigated as a potential therapeutic agent due to its ability to modulate various biological pathways. Notable applications include:

- Anticonvulsant Activity : Research indicates that this compound may act on voltage-gated sodium channels, which are crucial for neuronal action potential propagation. This suggests its potential use in treating epilepsy and other neurological disorders.

- Hedgehog Signaling Pathway Inhibition : The compound has shown comparable potency to vismodegib in suppressing Hedgehog pathway activation, particularly relevant in treating basal cell carcinoma resistant to standard therapies. It maintains inhibitory activity against specific mutant forms of the Smoothened receptor .

Biological Studies

The compound is utilized in various biological studies to explore its effects on cellular mechanisms:

- Cellular Pathway Interactions : Investigations into how this compound interacts with cellular signaling pathways can provide insights into its potential therapeutic roles .

- Chemical Biology Applications : It serves as a tool compound for studying the interactions of sulfonylated piperidine derivatives with biological macromolecules, aiding in the development of new drug candidates.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

- Anticonvulsant Effects : A study demonstrated that the compound effectively modulated sodium channels, showcasing its potential as an anticonvulsant agent.

- Cancer Therapeutics : Research highlighted its capacity to inhibit the Hedgehog signaling pathway, making it a candidate for further investigation in oncology, especially for patients with vismodegib-resistant basal cell carcinoma .

- Chemical Biology Insights : The compound has been used to elucidate interactions within cellular environments, providing valuable data for drug development processes.

Mechanism of Action

The mechanism of action of 3-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural motifs with several derivatives reported in the 2014 Molecules study (). Below is a detailed comparison based on substituents, synthetic yields, and physicochemical properties.

Structural Analogues and Substituent Effects

Key Observations:

Substituent Impact on Yield :

- The trifluoromethyl group in 8a (64.2% yield) vs. the additional fluorine in 8b (35.2% yield) suggests steric or electronic hindrance reduces efficiency in halogenated derivatives.

- 14d (55.2% yield) demonstrates that aryl sulfonyl groups (e.g., 4-fluorophenyl) are synthetically accessible but may require optimized conditions compared to benzylsulfonyl derivatives.

Biological Relevance: The benzylsulfonyl group in the target compound may enhance binding to hydrophobic pockets in enzymes, akin to the trifluoromethyl group in 8a and 8b, which is known to improve metabolic stability . Urea-linked derivatives (e.g., 14a, 14d) prioritize hydrogen-bonding interactions, whereas the pyridazine core in the target compound may favor π-π stacking or charge-transfer interactions.

Physicochemical and Spectroscopic Properties

Table 2: NMR and Solubility Data

Key Observations:

- Solvent Compatibility : DMSO-d6 is preferred for urea-containing derivatives (e.g., 14d ) due to solubility challenges, whereas CDCl3 suffices for benzamide analogues (e.g., 8a ). The target compound’s solubility may align with 14d if the benzylsulfonyl group introduces polarity.

- Methyl vs. Trifluoromethyl : The 6-methyl group in the target compound may simplify synthesis compared to trifluoromethylated analogues but could reduce electronegativity and binding affinity.

Biological Activity

3-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a pyridazine ring with a benzylsulfonyl-piperidine moiety, which may confer distinct pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential, particularly in neurology and other fields.

Molecular Structure

The molecular formula of this compound is C17H20N2O3S. The compound features the following key structural components:

- Pyridazine Ring : A six-membered aromatic ring containing two nitrogen atoms.

- Benzylsulfonyl Group : Enhances the compound's interaction with biological targets.

- Piperidine Moiety : Contributes to the compound's solubility and binding characteristics.

Anticonvulsant Properties

Research indicates that this compound may function as an anticonvulsant agent by modulating voltage-gated sodium channels, which are critical in the initiation and propagation of action potentials in neurons. This mechanism is vital for controlling seizure activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the piperidine and pyridazine structures can significantly influence biological activity. For instance, compounds with similar structural features have shown promising results in inhibiting specific receptors involved in inflammatory and neurological pathways .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | Pyridine core with methyl and sulfonamide groups | Potential anti-inflammatory properties |

| 2-Alkynyl-6-methylpyridine | Alkynyl substituent on pyridine | High affinity for metabotropic glutamate receptors |

| Phenyl-piperidine derivatives | Piperidine ring with various aryl substitutions | Diverse biological activities including receptor antagonism |

This compound stands out due to its specific combination of functional groups that may confer unique pharmacological properties not found in other similar compounds.

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant antagonistic effects on chemokine receptors, particularly CCR3, which is involved in inflammatory responses . These findings suggest potential applications in treating conditions characterized by excessive inflammation.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate strong interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting dual inhibitory activity that could be beneficial in neurodegenerative diseases .

Q & A

Q. What are the key synthetic routes for synthesizing 3-((1-(benzylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine?

- Methodological Answer : The synthesis typically involves two critical steps:

Pyridazine Ring Formation : React hydrazine with a dicarbonyl compound (e.g., maleic anhydride derivatives) to form the pyridazine core. Substituents like the 6-methyl group are introduced via regioselective alkylation .

Sulfonamide Functionalization : React the piperidine intermediate with benzylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to install the benzylsulfonyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC Analysis : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) to assess purity. Monitor at 254 nm .

- NMR Spectroscopy : Confirm the benzylsulfonyl moiety via H-NMR (δ ~7.3–7.5 ppm for aromatic protons) and C-NMR (δ ~55–60 ppm for piperidine carbons) .

- Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion peak matching the exact mass (calculated for : 359.13 g/mol) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., PI3K or JAK2) using fluorescence-based ADP-Glo™ kits. Include controls with staurosporine as a reference inhibitor .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination via nonlinear regression analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during sulfonamide coupling?

- Methodological Answer :

- Solvent Screening : Compare dichloromethane, THF, and DMF for reactivity. DMF may enhance solubility but risks side reactions.

- Base Selection : Test organic bases (e.g., DBU) versus inorganic bases (e.g., KCO). DBU often improves coupling efficiency in non-polar solvents .

- Temperature Control : Conduct reactions at 0–5°C to minimize sulfonate ester formation, a common side product .

Q. How should researchers address contradictions in solubility data between computational predictions and experimental results?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Determine polymorphic forms, as crystalline vs. amorphous states drastically alter solubility.

- Co-solvent Systems : Test binary mixtures (e.g., PEG-400/water) to enhance solubility. Use the Hansen solubility parameters for rational design .

- Molecular Dynamics Simulations : Re-evaluate force field parameters (e.g., GAFF2) to refine logP predictions .

Q. What strategies are recommended for studying the environmental fate of this compound?

- Methodological Answer :

- Photodegradation Studies : Expose the compound to UV light (254 nm) in aqueous solutions and monitor degradation via LC-MS. Identify byproducts like sulfonic acid derivatives .

- Soil Sorption Experiments : Use batch equilibrium methods with OECD Guideline 106. Calculate values to assess mobility in different soil types .

Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition?

- Methodological Answer :

- Analog Synthesis : Modify the benzylsulfonyl group (e.g., halogen substitution) and piperidine linker length. Assess changes in IC against target kinases .

- Molecular Docking : Use AutoDock Vina to predict binding modes in kinase ATP-binding pockets. Validate with mutagenesis studies (e.g., alanine scanning) .

Q. What experimental approaches resolve discrepancies in enzyme inhibition data across different assay platforms?

- Methodological Answer :

- Cross-Validation : Repeat assays using both fluorescence-based (ADP-Glo™) and radiometric (P-ATP) methods.

- Buffer Optimization : Adjust Mg and ATP concentrations to physiological levels (e.g., 1–10 mM ATP) to reduce false positives .

- Statistical Analysis : Apply Bland-Altman plots to quantify inter-assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.